7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Lipophilicity Permeability Physicochemical Properties

Researchers aiming to improve binding kinetics of flexible amine-containing leads face challenges in balancing lipophilicity and conformational pre-organization. This 7-CF3-3-azabicyclo[4.1.0]heptane solves this by locking the secondary amine into a fixed geometry, eliminating rotatable bonds, and increasing lipophilicity by ~1.0 logP unit vs. the parent scaffold-ideal for CNS-penetrant libraries (target XLogP3 2-4). - Achieve measurable selectivity: Procure alongside the 6-CF3 isomer to deconvolute steric/electronic effects of -CF3 on target binding. - Benchmark ADME early: Cross-class data shows 7-CF3 analogs can exhibit moderate metabolic stability (CLint = 23 mL/min/kg in HLM), enabling rapid pharmacokinetic triage before committing to full synthesis.

Molecular Formula C7H10F3N
Molecular Weight 165.16
CAS No. 1780746-82-8
Cat. No. B3323986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
CAS1780746-82-8
Molecular FormulaC7H10F3N
Molecular Weight165.16
Structural Identifiers
SMILESC1CNCC2C1C2C(F)(F)F
InChIInChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2
InChIKeyNDMYUCOTFFEXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane: Rigid Fluorinated Building Block


7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a conformationally constrained bicyclic secondary amine featuring a trifluoromethyl (-CF3) group at the bridgehead position [1]. With a molecular formula of C7H10F3N and a molecular weight of 165.16 g/mol, it is primarily procured as a versatile synthetic intermediate for structure-activity relationship (SAR) exploration in early-stage drug discovery . Its core scaffold, 3-azabicyclo[4.1.0]heptane, is recognized as a privileged structure in medicinal chemistry, appearing in numerous orexin receptor antagonist and monoamine reuptake inhibitor programs [2].

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane: Advantages Over Analogs


The selection of this specific bicyclic scaffold is determined by a confluence of physicochemical requirements that simpler analogs cannot simultaneously satisfy. Replacing it with a flexible piperidine loses the entropic advantage of conformational pre-organization, a critical factor for target binding affinity and selectivity . Removing the bridgehead -CF3 group, as in the unsubstituted 3-azabicyclo[4.1.0]heptane, drastically reduces lipophilicity by approximately 1.0 logP unit and eliminates three hydrogen bond acceptors, fundamentally altering the molecule's permeability, solubility, and pharmacophoric interaction potential [1]. Even relocating the -CF3 group to a different position on the ring system can subtly but measurably shift physicochemical properties, with potential consequences for downstream pharmacokinetics as evidenced by metabolic stability data from closely related 7-CF3 analogs [2].

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane: Quantitative Evidence


Lipophilicity vs. Parent Scaffold

The introduction of the -CF3 group at the 7-position dramatically increases lipophilicity compared to the unsubstituted 3-azabicyclo[4.1.0]heptane scaffold. An increase in logP of this magnitude is highly significant in medicinal chemistry, as it directly correlates with enhanced passive membrane permeability and can influence volume of distribution [1].

Lipophilicity Permeability Physicochemical Properties

Enhanced HBA Capacity Over Non-Fluorinated Analogs

The -CF3 group contributes three fluorine atoms, increasing the Hydrogen Bond Acceptor (HBA) count of the molecule four-fold compared to the parent hydrocarbon scaffold. This grants the molecule additional potential for non-classical hydrogen bonding and multipolar interactions with protein binding pockets, a feature absent in non-fluorinated analogs [1].

Pharmacophore Molecular Recognition Target Engagement

Positional Isomer: 7-CF3 vs. 6-CF3

When comparing the 7-CF3 to the 6-CF3 regioisomer on the 3-azabicyclo[4.1.0]heptane core, a small but quantifiable difference in computed lipophilicity is observed. While Topological Polar Surface Area (TPSA) remains identical, the difference in logP suggests distinct physicochemical micro-environments that can be exploited for fine-tuning pharmacokinetic properties in a lead optimization campaign [1][2].

Positional Isomer Structure-Activity Relationship SAR

Conformational Rigidity vs. Flexible Amines

The fused cyclopropane ring locks the piperidine ring into a rigid conformation, resulting in zero rotatable bonds. This is in stark contrast to a linear amine or a standard piperidine, which possess rotatable bonds or an interconverting ring. This conformational restriction pre-organizes the molecule for binding, potentially lowering the entropic penalty and increasing target affinity [1], a principle extensively applied in the development of rigid opioid receptor antagonists using azabicyclo[4.1.0]heptane scaffolds [2].

Conformational Rigidity Pre-organization Drug Design

Bridgehead CF3 Metabolic Stability

Direct microsomal stability data for the target 3-aza compound was not identified in the search. However, data from a very close structural analog, the 2-aza variant bearing the 7-CF3 group, provides strong class-level evidence. For this analog in human liver microsomes, a moderate intrinsic clearance (CLint) of 23 mL/min/kg was observed, a property explicitly attributed to the metabolic shielding effect of the bridgehead trifluoromethyl group compared to non-fluorinated analogs [1]. Given the structural similarity, a similar stabilizing influence can be anticipated.

Metabolic Stability Microsomal Clearance Pharmacokinetics

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane: Key Applications


CNS-Penetrant Library Design

The quantified increase in lipophilicity (Δ XLogP3 = +1.0 vs. parent) positions this building block as an ideal core for generating compound libraries intended to be CNS-penetrant. When designing a library, starting with a core that already has an XLogP3 of 1.6 can reduce the molecular weight and complexity required to reach the ideal CNS drug-like lipophilicity range (typically XLogP3 2–4), as opposed to starting from a significantly less lipophilic core [1]. This strategy is supported by the observed blood-brain barrier permeability in a close 2-aza analog (P_e = 8.7 x 10^-6 cm/s) [2].

Fluorine-Specific Pharmacophore Mapping

The procurement of both the target 7-CF3 compound and its 6-CF3 positional isomer enables a high-resolution SAR study to map halogen or multipolar interactions. The measurable difference in lipophilicity (Δ XLogP3 = -0.1), alongside the identical TPSA (12 Ų) [1], provides an opportunity to deconvolute the steric and electronic effects of the -CF3 group on target binding, a differentiation that would be impossible when comparing only against a non-fluorinated or a single-fluorine analog.

Conformational Pre-organization for Binding Kinetics

Researchers aiming to improve the binding kinetics (e.g., slower off-rate) of a flexible amine-containing lead can use this compound's rigid, zero-rotatable-bond scaffold [1] to test the hypothesis of conformational pre-organization. The 3-azabicyclo[4.1.0]heptane core locks the secondary amine into a fixed geometry, a successful strategy evidenced by its use in developing potent and selective rigidified antagonists for opioid receptors [2]. The added -CF3 group further allows this hypothesis to be tested in a more lipophilic context.

Early ADME Profiling of Bicyclic Scaffolds

Before committing extensive synthetic resources, a discovery team can procure this compound to synthesize initial tool molecules for early ADME screening. Cross-class evidence indicates that a 7-CF3 substituent on the azabicyclo[4.1.0]heptane core can contribute to moderate metabolic stability (CLint = 23 mL/min/kg in human liver microsomes) [1]. This specific data point provides a valuable comparator benchmark for evaluating the pharmacokinetic progression of a novel series built on this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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